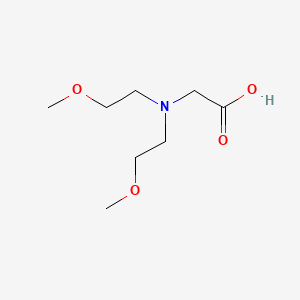

(Bis(2-methoxyethyl)amino)acetic acid

Description

(Bis(2-methoxyethyl)amino)acetic acid is a nitrogen-containing acetic acid derivative characterized by two 2-methoxyethyl groups attached to the amino moiety. This structure confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the ether linkages and hydrogen-bonding capabilities of the methoxy groups.

Properties

Molecular Formula |

C8H17NO4 |

|---|---|

Molecular Weight |

191.22 g/mol |

IUPAC Name |

2-[bis(2-methoxyethyl)amino]acetic acid |

InChI |

InChI=1S/C8H17NO4/c1-12-5-3-9(4-6-13-2)7-8(10)11/h3-7H2,1-2H3,(H,10,11) |

InChI Key |

TYLSTGOSONAJDR-UHFFFAOYSA-N |

Canonical SMILES |

COCCN(CCOC)CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Ester Derivatives

- Methyl 2-[bis(2-methoxyethyl)amino]acetate (C₉H₁₉NO₄, MW 205.25): This ester derivative replaces the carboxylic acid group with a methyl ester. The esterification reduces polarity, increasing lipophilicity compared to the parent acid. Such derivatives are often intermediates in prodrug synthesis or peptide coupling reactions .

Hydroxyethyl vs. Methoxyethyl Substitution

- 2-(Bis(2-hydroxyethyl)amino)acetic acid (Similarity: 0.95): Replacing methoxy with hydroxy groups enhances hydrogen-bonding capacity, improving water solubility. However, hydroxy groups may increase susceptibility to oxidation, whereas methoxy groups provide greater chemical stability .

Simpler Amino Acid Analogs

- N,N-Dimethylglycine hydrochloride (C₄H₁₀ClNO₂, Similarity: 0.95): This compound lacks the methoxyethyl chains, resulting in a smaller molecular weight (139.58 g/mol) and higher solubility in aqueous media. The absence of ether linkages simplifies its synthesis but limits its utility in applications requiring controlled hydrophobicity .

Ether-Linked Derivatives

- 2-(2-Methoxyethoxy)acetic acid (C₅H₁₀O₄, MW 134.13): With a single methoxyethoxy chain, this compound exhibits lower molecular complexity but retains water solubility. Its industrial applications include use as a monomer in polymer synthesis, highlighting the role of ether groups in material design .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Solubility | Key Functional Groups |

|---|---|---|---|---|

| (Bis(2-methoxyethyl)amino)acetic acid* | C₈H₁₇NO₄ | 207.23 (est.) | Polar solvents | Methoxyethyl, carboxylic acid |

| 2-(Bis(2-hydroxyethyl)amino)acetic acid | C₆H₁₃NO₄ | 163.17 | High in water | Hydroxyethyl, carboxylic acid |

| N,N-Dimethylglycine hydrochloride | C₄H₁₀ClNO₂ | 139.58 | Water, ethanol | Methyl, carboxylic acid |

| 2-(2-Methoxyethoxy)acetic acid | C₅H₁₀O₄ | 134.13 | Water, ethers | Methoxyethoxy, carboxylic acid |

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.